4-(4-Bromophenyl)-2,6-dichloropyrimidine
CAS No.: 1490189-81-5
Cat. No.: VC7798137
Molecular Formula: C10H5BrCl2N2
Molecular Weight: 303.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1490189-81-5 |
|---|---|
| Molecular Formula | C10H5BrCl2N2 |
| Molecular Weight | 303.97 |
| IUPAC Name | 4-(4-bromophenyl)-2,6-dichloropyrimidine |
| Standard InChI | InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H |
| Standard InChI Key | YCFQUQJADBOSAN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with:
This substitution pattern distinguishes it from the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine documented in patent literature , where the bromophenyl group occupies position 5, and chlorines are at positions 4 and 6. Such positional isomerism significantly impacts reactivity and physicochemical properties.
Table 1: Structural identifiers of 4-(4-bromophenyl)-2,6-dichloropyrimidine
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-Bromophenyl)-2,6-dichloropyrimidine |
| SMILES | C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br |
| InChI Key | YCFQUQJADBOSAN-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 303.97 g/mol |
The SMILES string explicitly encodes the substitution pattern: the pyrimidine ring (N=C(C(Cl)=N)C=C1) is linked to the bromophenyl group via the 4-position .
Tautomerism and Electronic Effects
Pyrimidine derivatives exhibit tautomerism, where hydrogen atoms shift between nitrogen atoms. For 4-(4-bromophenyl)-2,6-dichloropyrimidine, the presence of electron-withdrawing groups (Br, Cl) stabilizes the aromatic system, reducing tautomeric activity compared to unsubstituted pyrimidines. The bromine atom’s inductive effect (-I) further polarizes the ring, enhancing electrophilic substitution resistance at meta and para positions .
Synthetic Challenges and Comparative Pathways
Key Steps in Related Syntheses :
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Catalytic Cyclization: p-Bromophenylacetic acid undergoes cyclization in methanol with a solid acid catalyst (e.g., sulfonated resins).
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Chlorination: Intermediate dihydroxypyrimidines are treated with phosphorus oxychloride (POCl₃) or phosgene to introduce chlorine substituents.
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Workup and Purification: Sequential solvent extraction (toluene, water) and recrystallization (ethanol) yield high-purity products.
Strategic Modifications for Target Synthesis
To adapt these methods for 4-(4-bromophenyl)-2,6-dichloropyrimidine, the following adjustments are theoretically required:
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Positional Selectivity: Employ directing groups or protective strategies to ensure bromophenyl incorporation at the 4-position. Meta-directing effects of chlorine might necessitate orthogonal protection-deprotection sequences.
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Chlorination Order: Introducing chlorine atoms at positions 2 and 6 before bromophenyl installation could prevent undesired side reactions, leveraging the pyrimidine ring’s inherent reactivity.
Table 2: Comparative Reaction Conditions for Dichloropyrimidine Synthesis
Physicochemical Properties and Stability
Experimental Data Gaps
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Melting Point: Estimated 180–220°C (decomposes before boiling due to thermal instability).
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in toluene or dichloromethane.
Spectroscopic Characterization
While no experimental spectra are available, computational predictions (PubChemLite) indicate:
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